![molecular formula C14H14O2 B1312647 [4-(Phenoxymethyl)phenyl]methanol CAS No. 262862-97-5](/img/structure/B1312647.png)

[4-(Phenoxymethyl)phenyl]methanol

Übersicht

Beschreibung

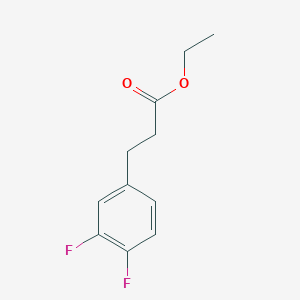

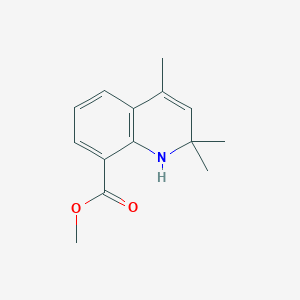

“[4-(Phenoxymethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.264 . It is also known by other names such as 4-phenoxymethyl phenyl methanol, 4-phenoxymethylphenylmethanol, 4-phenoxymethylbenzyl alcohol, and 4-phenoxymethyl phenyl methan-1-ol .

Synthesis Analysis

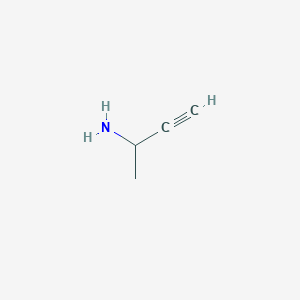

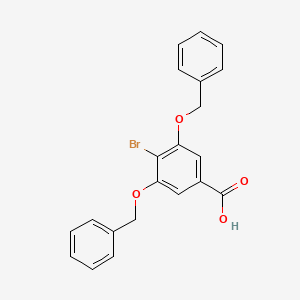

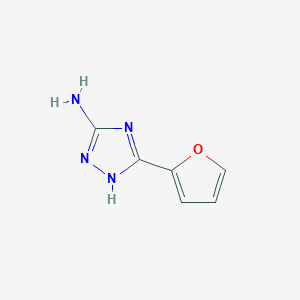

The synthesis of “[4-(Phenoxymethyl)phenyl]methanol” can be achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of “[4-(Phenoxymethyl)phenyl]methanol” can be represented by the SMILES stringC1=CC=C(C=C1)OCC2=CC=C(C=C2)CO . The InChI key for this compound is MTQHORUPINPVTP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“[4-(Phenoxymethyl)phenyl]methanol” is a solid substance . It has a melting point range of 103.5 - 105 °C . Other physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Pyrolytic Behavior in Lignin-Related Compounds

[4-(Phenoxymethyl)phenyl]methanol's structural similarity to benzyl phenyl ether (BPE) suggests potential relevance in the study of lignin-related compounds. Research demonstrates that methanol can significantly enhance the yield of monomeric aromatic compounds during the co-pyrolysis of BPE, indicating a potential role for [4-(Phenoxymethyl)phenyl]methanol in similar processes (Jin, Shen, & Gu, 2017).

Solvatochromism Studies

The compound's properties may be relevant in solvatochromism research. For example, nitro-substituted phenolates, which have structural similarities to [4-(Phenoxymethyl)phenyl]methanol, demonstrate unique solvatochromic behavior and have been used to probe solvent mixtures. This suggests potential applications in studying solvent interactions and molecular behavior in various solvents (Nandi et al., 2012).

Anodic Carbon-Carbon Bond-Forming Reactions

The compound could be relevant in studying anodic oxidation reactions in organic chemistry. For instance, anodic oxidation of 4-phenylphenol in methanol, which bears resemblance to [4-(Phenoxymethyl)phenyl]methanol, leads to interesting cyclic compounds, indicating its potential use in exploring new carbon-carbon bond-forming reactions (Swenton et al., 1993).

Aromatic Monomer Production Enhancement

The compound's structural similarity to phenethyl phenyl ether (PPE) suggests its potential role in enhancing aromatic monomer production through pyrolysis. Research shows that methanol's addition to PPE significantly increases the yield of monomeric aromatic compounds, suggesting a similar potential for [4-(Phenoxymethyl)phenyl]methanol (Shen, Jin, & Gu, 2017).

Novel Turn-On Fluorescent Chemosensor

Research involving phenyl thiadiazole-based Schiff base receptors, which have structural elements similar to [4-(Phenoxymethyl)phenyl]methanol, shows potential for developing turn-on fluorescent chemosensors for ion detection. This indicates possible applications in creating sensitive detection systems for specific ions (Manna, Chowdhury, & Patra, 2020).

Catalysis and Organic Synthesis

The compound may find application in catalysis and organic synthesis, given its structural features. For example, research on phenyliodonium diacetate interactions with phenols, which are structurally related to [4-(Phenoxymethyl)phenyl]methanol, indicates its potential use in synthesizing various quinones under mild conditions, highlighting its applicability in fine chemical synthesis (Pelter & Elgendy, 1993).

Scientific Research Applications of [4-(Phenoxymethyl)phenyl]methanol

Pyrolytic Behavior in Lignin-Related Compounds

Research on the pyrolytic behavior of lignin-related α-O-4 contained model compounds, like benzyl phenyl ether, indicates that methanol can significantly enhance the yield of monomeric aromatic compounds during co-pyrolysis. This suggests potential applications of [4-(Phenoxymethyl)phenyl]methanol in similar processes, possibly as a hydrogen-donor reagent or in the formation of certain monomeric aromatics (Jin, Shen, & Gu, 2017).

Solvatochromism and Chemosensors

The compound's potential in solvatochromism research is highlighted by studies on nitro-substituted phenolates, which demonstrate solvatochromic behavior and can be used as probes in solvent mixtures. This indicates that [4-(Phenoxymethyl)phenyl]methanol could be useful in the development of solvatochromic switches or as a probe for investigating preferential solvation in solvent mixtures (Nandi et al., 2012). Additionally, its structural elements suggest potential in creating novel turn-on fluorescent chemosensors for ion detection, as demonstrated by similar compounds (Manna, Chowdhury, & Patra, 2020).

Anodic Carbon-Carbon Bond-Forming Reactions

The compound may have relevance in studying anodic oxidation reactions in organic chemistry. For example, anodic oxidation of similar compounds like 4-phenylphenol in methanol leads to interesting cyclic compounds, which suggests potential applications of [4-(Phenoxymethyl)phenyl]methanol in exploring new carbon-carbon bond-forming reactions (Swenton et al., 1993).

Enhancement of Aromatic Monomer Production

Its structural similarity to phenethyl phenyl ether suggests a potential role in enhancing aromatic monomer production through pyrolysis. The addition of methanol significantly increases the yield of monomeric aromatic compounds in the co-pyrolysis of phenethyl phenyl ether, indicating a similar potential for [4-(Phenoxymethyl)phenyl]methanol (Shen, Jin, & Gu, 2017).

Safety and Hazards

“[4-(Phenoxymethyl)phenyl]methanol” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of action

Alcohols and phenols, such as “[4-(Phenoxymethyl)phenyl]methanol”, can interact with a variety of biological targets depending on their specific structure and functional groups. They can act as substrates, inhibitors, or modulators for various enzymes and receptors .

Mode of action

The mode of action of alcohols and phenols involves interactions with their targets via hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl (-OH) group in “[4-(Phenoxymethyl)phenyl]methanol” can form hydrogen bonds with its targets, influencing their activity .

Biochemical pathways

Alcohols and phenols can participate in numerous biochemical pathways. They can undergo oxidation and reduction reactions, be involved in signal transduction pathways, or serve as precursors for the synthesis of other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “[4-(Phenoxymethyl)phenyl]methanol” would depend on its specific structure and the organism it is administered to. Generally, alcohols and phenols can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of action

The molecular and cellular effects of “[4-(Phenoxymethyl)phenyl]methanol” would depend on its specific targets and mode of action. It could potentially influence the activity of enzymes or receptors, alter cellular signaling, or affect the synthesis of other biomolecules .

Action environment

The action, efficacy, and stability of “[4-(Phenoxymethyl)phenyl]methanol” can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific characteristics of the biological system it is in .

Eigenschaften

IUPAC Name |

[4-(phenoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHORUPINPVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462650 | |

| Record name | [4-(phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262862-97-5 | |

| Record name | [4-(phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

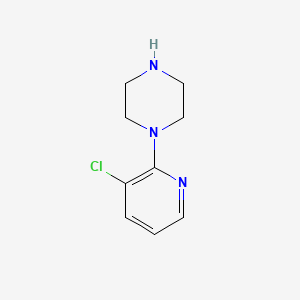

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.